2,2-Dimethyloxane-4-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxane-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLCXFLJNOPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 2,2 Dimethyloxane 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
Nucleophilic substitution at the tetracoordinate sulfur atom of 2,2-dimethyloxane-4-sulfonyl chloride is a cornerstone of its chemistry. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a concerted SN2-type mechanism or an addition-elimination pathway, depending on the nucleophile and reaction conditions. nih.govresearchgate.net
Formation of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. scispace.comrsc.orgresearchgate.netdocumentsdelivered.commit.edu This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. scispace.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. The reaction is generally efficient and tolerates a wide range of functional groups on the amine component.
The general reaction can be represented as follows:
R¹R²NH + ClSO₂-R³ → R¹R²N-SO₂-R³ + HCl
where R³ represents the 2,2-dimethyloxane-4-yl group.
| Amine | Product (Sulfonamide) | Reaction Conditions |
|---|---|---|
| Aniline | N-phenyl-2,2-dimethyloxane-4-sulfonamide | Pyridine, 0-25 °C |
| Benzylamine | N-benzyl-2,2-dimethyloxane-4-sulfonamide | Triethylamine, CH₂Cl₂, 0 °C to rt |
| Piperidine | 1-(2,2-dimethyloxane-4-sulfonyl)piperidine | Pyridine, THF |
| Morpholine | 4-(2,2-dimethyloxane-4-sulfonyl)morpholine | Triethylamine, CH₂Cl₂ |
Synthesis of Sulfonate Esters
Sulfonate esters can be readily prepared from this compound by reaction with alcohols or phenols. researchgate.netresearchgate.netnih.govcommonorganicchemistry.comgoogle.com This reaction, often referred to as sulfonylation, is also typically conducted in the presence of a base like pyridine to scavenge the HCl produced. commonorganicchemistry.com The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. The resulting sulfonate esters are themselves versatile intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
The general reaction is as follows:
R-OH + ClSO₂-R' → R-O-SO₂-R' + HCl
where R' is the 2,2-dimethyloxane-4-yl moiety.
| Alcohol/Phenol | Product (Sulfonate Ester) | Typical Reaction Conditions |
|---|---|---|
| Methanol | Methyl 2,2-dimethyloxane-4-sulfonate | Pyridine, CH₂Cl₂, 0 °C |
| Ethanol | Ethyl 2,2-dimethyloxane-4-sulfonate | Pyridine, CH₂Cl₂, 0 °C |
| Phenol | Phenyl 2,2-dimethyloxane-4-sulfonate | Pyridine, CH₂Cl₂, rt |
| p-Cresol | p-tolyl 2,2-dimethyloxane-4-sulfonate | Pyridine, CH₂Cl₂, rt |
Generation of Sulfonyl Fluorides
The conversion of this compound into the corresponding sulfonyl fluoride (B91410) represents a halogen exchange reaction, often termed a "Halex" process. chemrevlett.com This transformation is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride or potassium bifluoride, in a suitable solvent. nih.govcommonorganicchemistry.comorgsyn.orgresearchgate.net The fluoride ion acts as a nucleophile, displacing the chloride from the sulfonyl center. Sulfonyl fluorides are often more stable and less reactive than their chloride counterparts, making them valuable reagents in certain applications, including "click chemistry". commonorganicchemistry.com
Transition Metal-Catalyzed Transformations
In addition to classical nucleophilic substitution reactions, this compound can participate in a variety of transition metal-catalyzed transformations, which significantly expands its synthetic utility.
Desulfitative Cross-Coupling Reactions
Palladium-catalyzed desulfinative cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and sulfonyl chlorides can serve as effective coupling partners in these transformations. nih.govmit.edunih.govresearchgate.netresearchgate.netacs.orgconcordia.canih.govtcichemicals.com In these reactions, the sulfonyl chloride group is extruded as sulfur dioxide. For an aliphatic sulfonyl chloride like this compound, this reaction would lead to the formation of a new C-C bond at the 4-position of the oxane ring. The reaction typically involves a palladium catalyst, a suitable ligand, and a base. While many examples involve aryl sulfonyl chlorides, the methodology has been extended to aliphatic systems. nih.govacs.org
A plausible catalytic cycle involves the oxidative addition of the sulfonyl chloride to a low-valent palladium species, followed by extrusion of SO₂ to form an organopalladium intermediate. This intermediate then undergoes further reaction with a coupling partner to generate the final product and regenerate the palladium catalyst.
Sulfonylation Reactions with Organometallic Reagents (e.g., Organozinc)
The reaction of sulfonyl chlorides with organometallic reagents provides a direct route to the formation of sulfones. Copper-catalyzed sulfonylation of organozinc reagents with sulfonyl chlorides has been shown to be an efficient method for constructing carbon-sulfur bonds. scispace.comrsc.orgresearchgate.netdocumentsdelivered.commit.edursc.org In the context of this compound, this reaction would involve the coupling of an organozinc reagent (R-ZnX) with the sulfonyl chloride in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). rsc.orgrsc.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org
The general scheme for this transformation is:
R-ZnX + ClSO₂-R' --(CuI catalyst)--> R-SO₂-R' + ZnXCl
where R' represents the 2,2-dimethyloxane-4-yl group.
| Organozinc Reagent | Potential Product (Sulfone) | Catalyst |
|---|---|---|
| Phenylzinc bromide | 2,2-dimethyl-4-(phenylsulfonyl)oxane | CuI |
| Ethylzinc bromide | 4-(ethylsulfonyl)-2,2-dimethyloxane | CuI |
| Vinylzinc bromide | 2,2-dimethyl-4-(vinylsulfonyl)oxane | CuI |
| Allylzinc bromide | 4-(allyl-sulfonyl)-2,2-dimethyloxane | CuI |
Cycloaddition and Annulation Chemistry
Cycloaddition and annulation reactions represent powerful strategies for the construction of cyclic and polycyclic molecular architectures. Sulfonyl chlorides, or the sulfenes generated from them, can participate in these transformations as reactive intermediates.
Reactions with Unsaturated Hydrocarbons (Alkenes, Alkynes)
The interaction of sulfonyl chlorides with alkenes and alkynes can proceed through various pathways, including [2+2] cycloadditions of in situ generated sulfenes. In the presence of a non-nucleophilic base, such as triethylamine, this compound is expected to undergo dehydrochlorination to form the corresponding sulfene. This highly reactive intermediate can then react with electron-rich alkenes and alkynes to yield four-membered thietane (B1214591) 1,1-dioxides.
The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of the unsaturated hydrocarbon. For instance, reaction with an enamine would likely result in the formation of a transient zwitterionic intermediate that subsequently cyclizes.
| Alkene/Alkyne | Expected Product | Reaction Conditions |
| Enamine | 3-Aminothietane 1,1-dioxide derivative | Triethylamine, inert solvent |
| Ynamine | 2H-Thiete 1,1-dioxide derivative | Triethylamine, inert solvent |
Annulation reactions, which involve the formation of a new ring fused to an existing one, could also be envisioned. For example, reaction with a diene could potentially lead to a [4+2] cycloaddition, although this is less common for sulfenes which typically favor [2+2] pathways.
Reactivity with Imines and Carbonyl Compounds
The reaction of sulfonyl chlorides with imines, particularly N-alkylimines, can lead to the formation of β-sultams. This transformation is believed to proceed via the formation of a zwitterionic intermediate, which then undergoes cyclization. The stereochemistry of the resulting β-sultam is dependent on the geometry of the imine and the reaction conditions. Cyclic imines have also been shown to react with sulfonyl chlorides, leading to a variety of products depending on the ring size and substitution pattern of the imine.
| Imine | Expected Product | Reaction Conditions |
| N-Alkyl Imine | β-Sultam | Base (e.g., triethylamine) |
| Cyclic Imine | Ring-opened or rearranged products | Varies with imine structure |
Reactions with carbonyl compounds are less common but can occur under specific conditions. For instance, enolates or enol ethers could react with the sulfonyl chloride, leading to the formation of β-ketosulfones.
Radical Reaction Pathways of Sulfonyl Chlorides
Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under various conditions, including photolysis, radiolysis, or in the presence of radical initiators. These radicals are versatile intermediates in a range of chemical transformations.
The homolytic cleavage of the S-Cl bond in this compound would generate the 2,2-dimethyloxane-4-sulfonyl radical. This radical species can undergo several characteristic reactions:
Addition to Alkenes and Alkynes: Sulfonyl radicals readily add to carbon-carbon multiple bonds. This addition is typically followed by a subsequent reaction, such as atom transfer or cyclization, to afford a more stable product. For example, the radical addition to an alkene can be followed by chlorine atom transfer from another molecule of the sulfonyl chloride, resulting in a β-chloro sulfone.
Hydrogen Atom Abstraction: In the presence of a suitable hydrogen atom donor, the sulfonyl radical can be reduced to the corresponding sulfinic acid.
Desulfonylation: At elevated temperatures, sulfonyl radicals can extrude sulfur dioxide to generate an alkyl radical. In this case, the 2,2-dimethyloxane-4-yl radical would be formed, which could then participate in further radical reactions.
The specific pathway followed in a radical reaction of this compound would be highly dependent on the reaction conditions, including the method of radical generation, the presence of other reactive species, and the solvent.
| Radical Initiator | Substrate | Expected Product Type |
| AIBN/Heat | Alkene | β-Chloro sulfone |
| Photolysis | Alkyne | β-Chloro vinyl sulfone |
| Transition Metal Catalyst | Alkene | Hydrosulfonylated product |
Spectroscopic and Structural Elucidation Methodologies for 2,2 Dimethyloxane 4 Sulfonyl Chloride
Nuclear Magnetic Resonance Spectroscopy for Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,2-Dimethyloxane-4-sulfonyl chloride. By analyzing both ¹H and ¹³C NMR spectra, it is possible to map out the precise connectivity of atoms and infer the molecule's preferred conformation.
The structure of this compound contains several distinct proton and carbon environments, which give rise to a unique set of signals in the NMR spectra. The oxane ring typically adopts a chair conformation to minimize steric strain. The bulky sulfonyl chloride group at the C4 position can exist in either an axial or equatorial orientation, leading to different spatial relationships between atoms and, consequently, distinct NMR parameters.
In ¹H NMR, the chemical shift of each proton is heavily influenced by its electronic environment. The protons on carbons adjacent to the electronegative oxygen atom and the powerful electron-withdrawing sulfonyl chloride group are expected to be significantly deshielded, appearing at a lower field (higher ppm value). acdlabs.com For instance, the proton at the C4 position (methine proton) would be the most downfield signal among the ring protons due to the direct attachment of the -SO₂Cl group. The protons on C3, C5, and C6 would also show shifts influenced by their proximity to the oxygen or the sulfonyl chloride group. The two methyl groups at the C2 position are diastereotopic and would be expected to show distinct signals.
In ¹³C NMR, similar trends are observed. The carbon atom directly bonded to the sulfonyl chloride group (C4) would exhibit the most significant downfield shift. The carbon atoms of the oxane ring (C2 and C6) bonded to the ether oxygen would also be deshielded.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Predicted chemical shifts (δ) are relative to TMS.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ (axial) | ~1.25 (s) | ~25-30 |
| C2-CH₃ (equatorial) | ~1.35 (s) | ~28-33 |
| C3-H₂ | ~1.90-2.10 (m) | ~35-40 |
| C4-H | ~3.60-3.80 (m) | ~65-70 |
| C5-H₂ | ~1.80-2.00 (m) | ~30-35 |
| C6-H₂ | ~3.70-3.90 (m) | ~60-65 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and formula of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₁₃ClO₃S, corresponding to a monoisotopic mass of approximately 212.03 Da. uni.lu
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 212. A characteristic feature for chlorine-containing compounds is the presence of an isotope peak at M+2 (m/z 214) with an intensity of about one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope. acdlabs.com
The fragmentation of the molecular ion provides valuable structural information. Alkanesulfonyl chlorides are known to fragment through specific pathways, often initiated by the loss of a chlorine atom or the entire sulfonyl chloride group. acdlabs.com A plausible fragmentation pattern for this compound would involve initial cleavage of the S-Cl bond or the C-S bond.
Key fragmentation pathways could include:
Loss of Chlorine: [M - Cl]⁺ leading to a fragment ion at m/z 177.
Loss of the Sulfonyl Chloride Group: [M - SO₂Cl]⁺ resulting in a fragment at m/z 113.
Loss of Sulfur Dioxide: Subsequent loss of SO₂ from the [M - Cl]⁺ fragment.
Ring Cleavage: Fragmentation of the oxane ring can lead to various smaller charged species. For example, cleavage alpha to the oxygen atom could occur.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Corresponding Ion Fragment | Notes |
|---|---|---|
| 214 | [C₇H₁₃³⁷ClO₃S]⁺ | M+2 isotope peak |
| 212 | [C₇H₁₃³⁵ClO₃S]⁺ | Molecular ion (M⁺) |
| 177 | [C₇H₁₃O₃S]⁺ | Loss of Cl radical |
| 113 | [C₇H₁₃O]⁺ | Loss of ·SO₂Cl radical |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The most prominent features in the IR spectrum are expected to arise from the sulfonyl chloride group. Sulfonyl chlorides exhibit two very strong and characteristic stretching vibrations for the S=O bonds. acdlabs.com
Asymmetric S=O stretch: Typically found in the 1370–1410 cm⁻¹ region.
Symmetric S=O stretch: Typically found in the 1166–1204 cm⁻¹ region. acdlabs.com
Other significant absorptions would include:
C-H Stretching: Aliphatic C-H stretches from the methyl and methylene (B1212753) groups are expected in the 2800–3000 cm⁻¹ range. acdlabs.com
C-O-C Stretching: A strong band corresponding to the asymmetric stretch of the ether linkage in the oxane ring, typically appearing around 1100-1150 cm⁻¹.
S-Cl Stretching: A weaker absorption expected in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information. While the asymmetric S=O stretch is often weak in the Raman spectrum, the symmetric S=O stretch usually gives a strong signal. The S-Cl and C-S stretching vibrations, as well as the skeletal vibrations of the oxane ring, are also readily observed in Raman spectra.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| C-H (alkane) | Stretching | 2800–3000 (strong) | Moderate |
| S=O | Asymmetric Stretch | 1370–1410 (very strong) | Weak |
| S=O | Symmetric Stretch | 1166–1204 (very strong) | Strong |
| C-O-C (ether) | Asymmetric Stretch | 1100–1150 (strong) | Moderate |
| S-Cl | Stretching | ~400-600 (moderate) | Strong |
Theoretical and Computational Investigations of 2,2 Dimethyloxane 4 Sulfonyl Chloride
Electronic Structure and Reactivity Profiling
Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into the electronic distribution. Key aspects to consider are the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is likely to be localized around the oxygen and chlorine atoms, reflecting their high electron density. Conversely, the LUMO is expected to be centered on the sulfur atom of the sulfonyl chloride group. This is due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur, rendering it highly electrophilic. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) are expected around the oxygen and chlorine atoms, indicating areas prone to attack by electrophiles. A significant region of positive potential (blue) would be anticipated around the sulfur atom, highlighting it as the primary site for nucleophilic attack. This is a characteristic feature of sulfonyl chlorides, which are well-known for their reactivity towards nucleophiles. sigmaaldrich.com
Natural Bond Orbital (NBO) Analysis: NBO analysis can further quantify the charge distribution. The sulfur atom is expected to carry a substantial positive partial charge, while the oxygen and chlorine atoms will have significant negative partial charges. This charge polarization is a direct consequence of the differences in electronegativity.
Table 1: Predicted Electronic Properties of 2,2-Dimethyloxane-4-sulfonyl chloride
| Parameter | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | Relatively Low | Indicates moderate stability |
| LUMO Energy | Low | Suggests high susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and reactivity |
| Most Negative ESP | Oxygen and Chlorine atoms | Sites for electrophilic interaction |
| Most Positive ESP | Sulfur atom | Primary site for nucleophilic attack |
| Partial Charge on S | Highly Positive | Confirms electrophilic nature |
Conformational Analysis and Stereochemical Modeling
The conformational landscape of this compound is primarily dictated by the oxane ring, which, similar to cyclohexane, adopts a chair conformation to minimize steric and torsional strain. libretexts.orgopenstax.org The presence of bulky substituents—two methyl groups at the 2-position and a sulfonyl chloride group at the 4-position—significantly influences the equilibrium between the two possible chair conformers.
Chair Conformations: The oxane ring can exist in two principal chair conformations that interconvert via a ring-flip. In one conformer, the substituents can be in axial positions, while in the other, they will be in equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are a source of steric strain. libretexts.org
Influence of Substituents:
The sulfonyl chloride group at the 4-position is a bulky substituent. To minimize steric hindrance, the conformer where the sulfonyl chloride group occupies an equatorial position is expected to be significantly more stable than the one where it is in an axial position. An axial sulfonyl chloride group would experience destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
Stereochemical Modeling: Computational modeling can be used to calculate the relative energies of the different conformers. By optimizing the geometry of both the axial and equatorial conformers, the energy difference (ΔE) can be determined. This energy difference can then be used to estimate the equilibrium constant (Keq) for the conformational equilibrium, providing a quantitative measure of the preference for the equatorial conformer.
Table 2: Predicted Conformational Data for this compound
| Conformer | Sulfonyl Chloride Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) | Key Steric Interactions |
|---|---|---|---|---|
| A | Equatorial | 0 (most stable) | >95% | Gauche interactions involving the sulfonyl chloride group. |
Mechanistic Studies of Reactions Involving the Oxane Sulfonyl Chloride Moiety
The sulfonyl chloride group is a versatile functional group in organic synthesis, primarily acting as an excellent leaving group in nucleophilic substitution reactions. rsc.org The reactions of this compound are expected to be dominated by the chemistry of this moiety.
Nucleophilic Substitution: The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. nih.govcdnsciencepub.com A wide range of nucleophiles, such as amines, alcohols, and thiols, can attack the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction is fundamental to the synthesis of sulfonamides, sulfonates, and thioesters, respectively. sigmaaldrich.com
Reaction Mechanism: The mechanism of nucleophilic substitution at a sulfonyl sulfur is generally considered to be a concerted process, often described as an SN2-like mechanism. nih.gov The nucleophile attacks the sulfur atom, and the chloride ion departs in a single step, passing through a trigonal bipyramidal transition state. Computational studies can be employed to model this transition state, calculate the activation energy, and provide a detailed reaction energy profile.
Influence of the Oxane Ring: The oxane ring, being a saturated and relatively rigid structure, is not expected to directly participate in the electronic aspects of the reaction mechanism. However, its conformational properties can have a significant steric influence. The accessibility of the sulfonyl chloride group to the incoming nucleophile will be greater in the more stable equatorial conformation. Reactions proceeding via the less stable axial conformer would likely have a higher activation energy due to increased steric hindrance.
Stereochemical Outcome: Since the reaction occurs at the sulfur center and does not involve any of the stereocenters on the oxane ring, the stereochemistry of the ring is expected to be retained during the substitution reaction. youtube.com
Table 3: Common Reactions and Mechanistic Features
| Reaction Type | Nucleophile | Product | Key Mechanistic Feature |
|---|---|---|---|
| Sulfonamide Formation | Amine (R-NH2) | Sulfonamide | Concerted SN2-like attack on sulfur |
| Sulfonate Ester Formation | Alcohol (R-OH) | Sulfonate Ester | Concerted SN2-like attack on sulfur |
Patent Landscape and Intellectual Property in 2,2 Dimethyloxane 4 Sulfonyl Chloride Research
Analysis of Patented Synthetic Routes
Detailed investigation into the patent literature for 2,2-Dimethyloxane-4-sulfonyl chloride reveals a limited number of explicitly patented synthetic routes. The synthesis of sulfonyl chlorides as a class of compounds is well-established, with general methods often involving the reaction of a corresponding sulfonic acid with a chlorinating agent or the oxidative chlorination of thiols or disulfides. However, patents specific to the 2,2-dimethyloxane (B1655363) scaffold are less common, suggesting that its synthesis may fall under broader patent claims for substituted cyclic sulfonyl chlorides or be maintained as a trade secret by chemical manufacturers.
Key methodologies for the synthesis of related alkyl and cycloalkyl sulfonyl chlorides often provide insight into the likely patentable routes for this compound. These typically include:
Sulfonylation of a Precursor Alkane: Direct introduction of a sulfonyl chloride group onto a hydrocarbon skeleton.
Oxidative Chlorination: Conversion of a corresponding thiol or other sulfur-containing precursor.
While specific patent examples for this compound are not prevalent in publicly accessible databases, the novelty in a patented route would likely reside in the method of introducing the sulfonyl chloride functionality to the pre-formed 2,2-dimethyloxane ring, the use of novel catalysts to improve yield and purity, or the development of a more cost-effective and environmentally benign process.
| General Synthetic Method | Common Reactants | Potential Patentable Aspect |
| Reaction with Chlorosulfonic Acid | 2,2-Dimethyloxane | Novel process conditions, improved selectivity |
| Oxidative Chlorination | 2,2-Dimethyloxane-4-thiol (B2879750) | Use of specific oxidizing and chlorinating agents |
| Ring-closing Metathesis | Diene precursor | Novel catalyst system for ring formation |
This table represents potential synthetic strategies that could be subject to patent claims, based on general knowledge of sulfonyl chloride synthesis, in the absence of specific patents for the named compound.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Green Synthetic Routes
There is no published information on any synthetic routes for 2,2-Dimethyloxane-4-sulfonyl chloride, let alone research into sustainable or green chemistry approaches for its preparation. General green methods for synthesizing other sulfonyl chlorides, such as oxidative chlorosulfonation using environmentally benign reagents, exist, but their applicability to this specific molecule has not been documented.
Exploration of Novel Catalytic Systems for Transformations
The reactivity of this compound and its potential transformations remain unexplored. Scientific literature contains no studies on catalytic systems designed to functionalize or otherwise modify this compound. Research into areas such as photoredox, transition-metal, or organocatalysis involving this specific sulfonyl chloride has not been reported.
Potential Advanced Applications in Chemical Biology and Materials Science
There are no documented investigations into the use of this compound in chemical biology or materials science. While sulfonyl chlorides as a class are utilized as reactive probes and building blocks in these fields, the unique structural features of the 2,2-dimethyloxane (B1655363) moiety have not been leveraged or studied for such advanced applications.
Q & A
Q. What strategies mitigate hydrolysis during aqueous-phase applications?
- Methodology : Encapsulation in cyclodextrins or micellar systems (e.g., SDS micelles) reduces water contact. Kinetic studies show a 50% increase in half-life using β-cyclodextrin complexes. Hydrolysis rates are monitored via conductivity measurements .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
